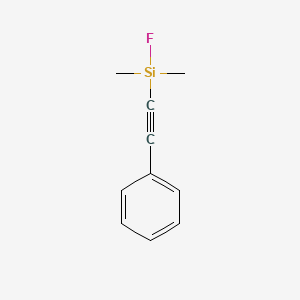
Fluoro-dimethyl-(2-phenylethynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-dimethyl-(2-phenylethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom, two methyl groups, and a 2-phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoro-dimethyl-(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a phenylethynyl lithium reagent, followed by fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine gas source. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reactive intermediates and the optimization of reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fluoro-dimethyl-(2-phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Fluoro-dimethyl-(2-phenylethynyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of fluoro-dimethyl-(2-phenylethynyl)silane involves its ability to form stable bonds with various substrates. The silicon atom can engage in nucleophilic substitution reactions, allowing the compound to modify surfaces or molecules. The phenylethynyl group provides additional reactivity, enabling the formation of π-conjugated systems that can interact with other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl-(2-phenylethynyl)silane: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluoro-dimethyl-(2-phenylethynyl)germane: Contains a germanium atom instead of silicon, leading to variations in chemical behavior.
Trimethyl-(2-phenylethynyl)silane: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness
Fluoro-dimethyl-(2-phenylethynyl)silane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired.
Properties
CAS No. |
42591-61-7 |
|---|---|
Molecular Formula |
C10H11FSi |
Molecular Weight |
178.28 g/mol |
IUPAC Name |
fluoro-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
JBLGVGKEZWHBDW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















